REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH2:8]O)=[CH:6][CH:5]=[CH:4][N:3]=1.[Br:10]P(Br)Br>C(Cl)Cl>[Br:10][CH2:8][C:7]1[C:2]([Cl:1])=[N:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4.8 mL
|
Type
|
reactant
|
Smiles
|
BrP(Br)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of ice
|
Type
|
EXTRACTION
|
Details
|
extracted into CH2Cl2
|
Type
|
WASH
|
Details
|
washed 1×NaHCO3, 2×H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Mg2SO4
|
Type
|
FILTRATION
|
Details
|
filtered through fritted funnel
|
Type
|
CONCENTRATION
|
Details
|
filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The crude was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 15-45% EtOAc/Hex
|
Type
|
CONCENTRATION
|
Details
|
The product fraction were concentrated down
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC=1C(=NC=CC1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |